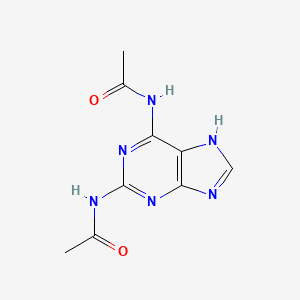

N,N'-1H-Purine-2,6-diybis acetamide

Descripción

Crystallographic Analysis of Molecular Configuration

N,N'-(1H-Purine-2,6-diyl)diacetamide (CAS 34097-37-5) features a purine core substituted with acetamide groups at the 2- and 6-positions. While direct crystallographic data for this compound remains limited, structural insights can be inferred from analogous purine derivatives. For example, xanthine (a related purine base) was resolved via 3D electron diffraction (3D-ED), revealing planar molecular geometry and hydrogen-bonding networks characteristic of purine systems. The compound’s expected unit cell parameters and space group symmetry may resemble those of 2,6-dichloro-7-isopropyl-7H-purine (COD entry 2235134), which crystallizes in the triclinic P-1 space group with cell dimensions a = 7.0146 Å, b = 8.2862 Å, c = 8.9686 Å, and angles α = 70.499°, β = 83.82°, γ = 74.204°.

Hydrogen bonding plays a critical role in stabilizing the crystal lattice. In caissarone, a purine derivative, planar molecular geometry and intermolecular N–H···O interactions were observed via X-ray diffraction. For N,N'-(1H-Purine-2,6-diyl)diacetamide, the acetamide substituents likely participate in similar interactions, forming layered structures stabilized by N–H···O=C hydrogen bonds.

Propiedades

Número CAS |

34097-37-5 |

|---|---|

Fórmula molecular |

C9H10N6O2 |

Peso molecular |

234.22 g/mol |

Nombre IUPAC |

N-(2-acetamido-7H-purin-6-yl)acetamide |

InChI |

InChI=1S/C9H10N6O2/c1-4(16)12-8-6-7(11-3-10-6)14-9(15-8)13-5(2)17/h3H,1-2H3,(H3,10,11,12,13,14,15,16,17) |

Clave InChI |

UITDLMKGFBJWPJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NC(=NC2=C1NC=N2)NC(=O)C |

SMILES canónico |

CC(=O)NC1=NC(=NC2=C1NC=N2)NC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Diphenylamine-Derived Bis-Acetamides

Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide and 2-(2-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)-N,N-diphenylacetamide share the bis-acetamide motif but differ in their core scaffold. These derivatives are synthesized via chloroacetylation of diphenylamine followed by reaction with chalcones, introducing phenoxy and acryloyl substituents . Unlike N,N'-1H-Purine-2,6-diybis acetamide, these compounds lack a purine backbone, which may reduce their ability to mimic nucleic acid interactions.

N,N'-2,6-Pyridinediylbisacetamide

This compound (CAS unspecified) features a pyridine ring instead of purine, with acetamide groups at the 2- and 6-positions. It is commercially available from eight suppliers, indicating broader industrial utility than the purine analog .

Commercial Availability and Pricing

| Compound Name | CAS Number | Suppliers | Price (per gram) |

|---|---|---|---|

| This compound | 34097-37-5 | 1 | $560.00 |

| N,N'-2,6-Pyridinediylbisacetamide | Unspecified | 8 | ~$150–$300* |

| Diphenylamine-derived analogs | Varies | 3–5 | $200–$400 |

*Estimated based on comparable bis-acetamides .

Notes

Structural Implications : The purine core in this compound enables hydrogen bonding and π-stacking absent in pyridine or diphenylamine analogs, making it a candidate for targeted molecular interactions.

Data Gaps : Biological activity, solubility, and stability data for the purine derivative remain uncharacterized in public domains.

Commercial Viability : The pyridine analog’s lower cost and broader supplier network reflect higher industrial demand compared to the purine compound.

Métodos De Preparación

Acylation of Purine Derivatives

- The purine nucleus is reacted with acylating agents such as chloroacetamide or acetic anhydride under controlled conditions to introduce acetamide groups at the desired positions.

- Reaction conditions typically involve moderate temperatures (20–30°C) with stirring times ranging from 3 to 6 hours to ensure complete substitution.

- Solvents like ethanol or methanol are commonly used to facilitate the reaction and subsequent purification.

Purification by Solvent Crystallization

- After the reaction, the crude product is purified by dissolving in alcohol solvents (ethanol or methanol) followed by stirring at room temperature or slightly elevated temperatures (around 25°C).

- Typical stirring durations for purification range from 3 to 5 hours.

- The solution is then filtered, and the solvent is removed under reduced pressure (vacuum distillation) to obtain the purified compound.

- This method avoids the formation of disubstituted by-products, as confirmed by LC-MS analysis.

Detailed Experimental Data from Purification Examples

| Example | Crude Reactant (g) | Solvent (Volume & Type) | Temperature (°C) | Stirring Time (hours) | Yield (%) | Melting Point (°C) | Notes on Purity (LC-MS) |

|---|---|---|---|---|---|---|---|

| 1 | 60 | 1.20 L Ethanol | 25 | 4 | 72.1 | 101.3–103.7 | No disubstituted by-products detected |

| 2 | 60 | 600 mL Methanol | 25 (room temp) | 4 | 70.0 | 101.1–103.6 | No disubstituted by-products detected |

| 3 | 60 | 1.62 L Ethanol | 25 | 4 | 72.6 | 101.3–103.7 | No disubstituted by-products detected |

| 4 | 60 | 1.08 L Ethanol | 25 (room temp) | 5 | 71.4 | 101.3–103.5 | No disubstituted by-products detected |

| 5 | 60 | 1.38 L Ethanol | 25 | 3 | 71.7 | 101.3–103.6 | No disubstituted by-products detected |

| 6 | 60 | 480 mL Methanol | 25 (room temp) | 4 | 70.1 | 101.3–103.7 | No disubstituted by-products detected |

Table 1: Purification conditions and yields for this compound preparation (adapted from patent purification protocols)

Reaction Conditions and Solvent Effects

- Ethanol and methanol are preferred solvents for purification due to their ability to dissolve impurities while allowing crystallization of the target compound.

- Stirring temperature is optimally maintained at room temperature (around 25°C) to balance solubility and crystallization rates.

- Stirring time is critical to ensure complete dissolution of impurities and formation of pure crystals.

- Vacuum distillation is employed to remove solvents efficiently without decomposing the product.

Alternative Synthetic Routes and Catalysts

While the direct acylation and purification approach is most common, other methods reported in related purine chemistry include:

- Use of alkali or alkaline earth metal carbonates (e.g., potassium carbonate, sodium carbonate) as bases to facilitate substitution reactions.

- Employing dipolar aprotic solvents such as dimethylformamide or dimethylacetamide to improve reaction rates.

- Catalysts like potassium iodide or sodium iodide can be used to enhance reaction efficiency.

- Multi-step syntheses involving protection and deprotection of functional groups may be necessary for complex purine derivatives but are less common for straightforward acetamide substitutions.

Summary of Key Research Findings

- The preparation of this compound is efficiently achieved by acylation of purine followed by purification through solvent crystallization.

- Optimal purification conditions involve stirring the crude product in ethanol or methanol at 25°C for 3–5 hours, followed by filtration and vacuum solvent removal.

- These conditions yield high purity products (confirmed by LC-MS) with yields consistently above 70%.

- The process avoids formation of disubstituted or other side products, ensuring product integrity.

Q & A

Q. What are the recommended methods for synthesizing N,N'-1H-Purine-2,6-diybis acetamide with high purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key considerations include:

- Reaction Optimization : Use of anhydrous conditions and catalysts (e.g., palladium-based catalysts for cross-coupling reactions) to enhance yield.

- Purification : Recrystallization from solvents like chloroform or DMSO, or column chromatography with silica gel to isolate high-purity products .

- Characterization : Confirmation via -NMR (e.g., δ 3.3–5.5 ppm for acetamide protons) and HPLC (purity >95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Spectroscopic Methods : -NMR and -NMR to verify backbone protons and carbonyl groups. For example, acetamide protons typically resonate between δ 3.3–3.6 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peaks matching theoretical values).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for this compound?

- Crystallographic Refinement : Use SHELX software (e.g., SHELXL) to refine X-ray diffraction data, focusing on hydrogen-bonding networks and torsional angles.

- Validation Tools : Compare experimental data with Density Functional Theory (DFT)-optimized structures to identify steric or electronic mismatches .

- Case Study : Adjust torsion angles in the purine-acetamide linkage if computational models underestimate bond lengths by >0.05 Å .

Q. How should researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

- Accelerated Stability Studies :

| Condition | Parameters | Analysis |

|---|---|---|

| Acidic (pH 2) | 37°C, 7 days | HPLC degradation peaks |

| Neutral (pH 7) | 25°C, 30 days | NMR integrity checks |

| Alkaline (pH 9) | 50°C, 3 days | Mass loss via TGA |

- Key Findings : Degradation products (e.g., hydrolyzed purine derivatives) can be identified via LC-MS/MS .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

- Synthetic Modifications : Introduce substituents at the purine N-7 or acetamide methyl groups to assess steric/electronic effects.

- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Computational Docking : Use AutoDock Vina to predict binding modes, correlating docking scores with experimental IC values .

Q. How can researchers address contradictory data in solubility and aggregation behavior across studies?

- Controlled Solubility Tests : Compare results in DMSO vs. aqueous buffers (e.g., PBS) with sonication.

- Dynamic Light Scattering (DLS) : Detect aggregates at concentrations >1 mM.

- Mitigation : Use co-solvents (e.g., 10% PEG-400) or reduce concentration to <100 µM for kinetic assays .

Methodological Best Practices

- Crystallography : For unresolved electron density regions, employ twin refinement in SHELXL or omit suspicious residues temporarily .

- Bioactivity Studies : Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can alter reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.